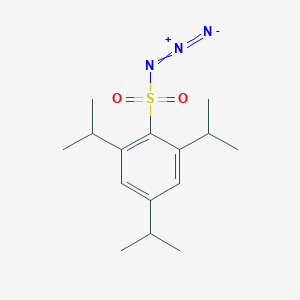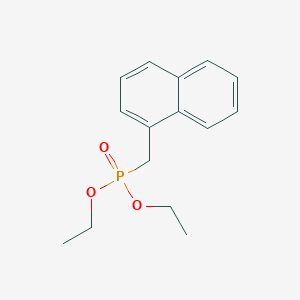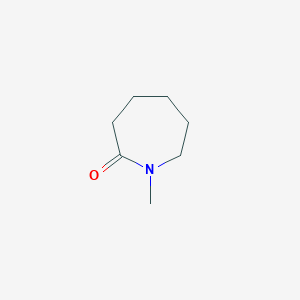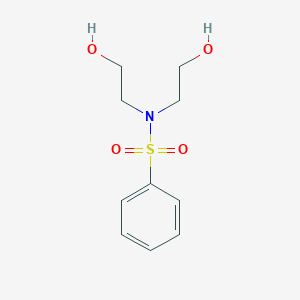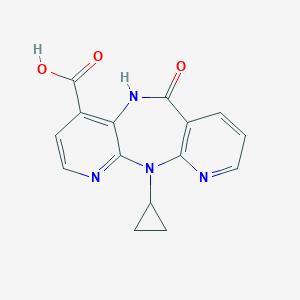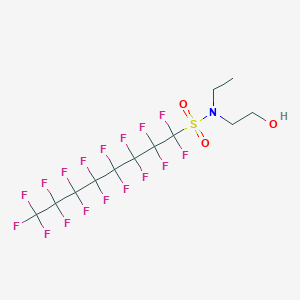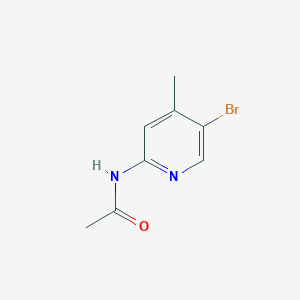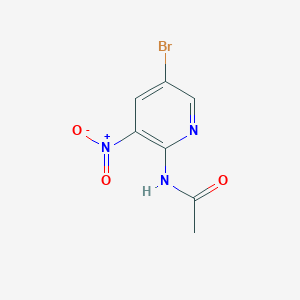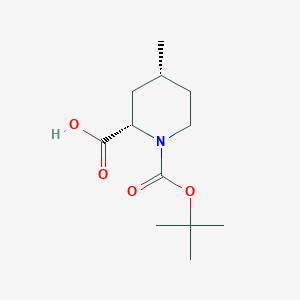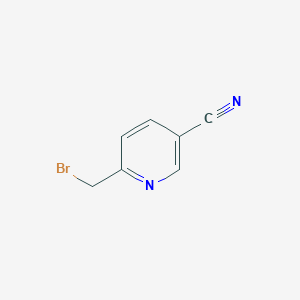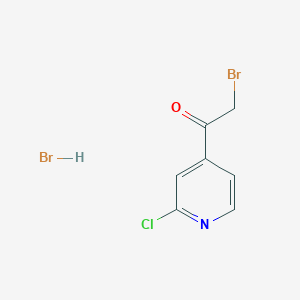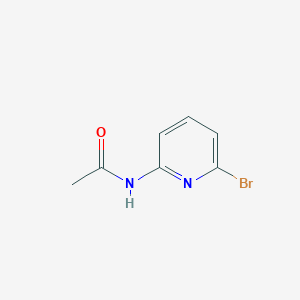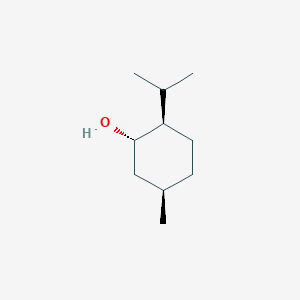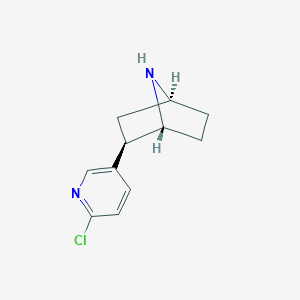
Epibatidin
Übersicht
Beschreibung
(2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane is a natural product found in Epipedobates anthonyi and Epipedobates tricolor with data available.
Wissenschaftliche Forschungsanwendungen
Agonist des nikotinischen Acetylcholinrezeptors
Epibatidin ist ein natürlicher Alkaloid, das an nikotinischen Acetylcholinrezeptoren (nAChRs) wirkt . Es hat eine hohe Affinität für den α4β2-Subtyp von nAChRs . Diese Eigenschaft macht es zu einem wertvollen Werkzeug in der Untersuchung dieser Rezeptoren und ihrer Rolle bei verschiedenen Gesundheitszuständen.
Schmerzmittelforschung
This compound wurde auf seine potenzielle Verwendung als Schmerzmittel untersucht . Seine Fähigkeit, an nAChRs zu binden, deutet darauf hin, dass es verwendet werden könnte, um Schmerzsignale zu modulieren. Seine hohe Toxizität hat jedoch seine therapeutische Verwendung behindert .
Entwicklung synthetischer Analoga
Aufgrund der hohen Toxizität von this compound konzentrierte sich die Forschung auf die Entwicklung synthetischer Analoga mit einem besseren therapeutischen Fenster und verbesserter Selektivität . Diese Analoga sollen die vorteilhaften Eigenschaften von this compound beibehalten und gleichzeitig seine schädlichen Auswirkungen reduzieren .
Pharmakokinetische Studien
This compound und seine synthetischen Analoga wurden auf ihre pharmakokinetischen Eigenschaften untersucht . Veröffentlichte Literatur zeigt eine geringe Affinität und keine Bindung von this compound und seinen synthetischen Analoga an Plasmaproteine, was ihre Verfügbarkeit für den Metabolismus anzeigt .
Struktur-Aktivitäts-Beziehungsstudien
Viele Berichte befassen sich mit Struktur-Aktivitäts-Beziehungen, um optisch aktives this compound und seine Analoga zu erhalten . Diese Studien helfen beim Verständnis der pharmakologischen Wirkungen von this compound und seinen Analoga
Wirkmechanismus
Target of Action
Epibatidine primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are involved in the transmission of painful sensations and in movement, among other functions . Specifically, Epibatidine has been found to interact with several subunits of the nAChRs, including alpha-2, alpha-3, alpha-4, alpha-7, beta-2, and beta-4 .
Mode of Action
Epibatidine binds to the nAChRs, acting as an agonist . This means it mimics the action of the natural ligand, acetylcholine, leading to the activation of these receptors . The activation of nAChRs by Epibatidine results in an influx of sodium and calcium ions into the cell, leading to depolarization and increased neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by Epibatidine is the cholinergic pathway , which involves the neurotransmitter acetylcholine and its receptors . By acting as an agonist at nAChRs, Epibatidine influences the signaling in this pathway, leading to increased neuronal activity .
Pharmacokinetics
It is known that epibatidine and its synthetic analogues show a low affinity and lack of binding to plasma proteins, indicating their availability for metabolism .
Result of Action
The activation of nAChRs by Epibatidine leads to increased neuronal activity . This can result in a range of effects, including numbness and, eventually, paralysis . The compound’s toxicity stems from its ability to cause respiratory arrest due to paralysis .
Action Environment
The action of Epibatidine can be influenced by various environmental factors. For instance, the compound is secreted by the Ecuadoran frog Epipedobates anthonyi and poison dart frogs from the Ameerega genus Instead, they obtain it through their diet and then sequester it on their skin .
Research into its synthetic analogues may pave the way for the development of new drugs with improved safety profiles .
Biochemische Analyse
Biochemical Properties
Epibatidine has high affinity for nicotinic receptors (Ki = 0.12 nM) but low affinity for opioid and other receptors (Ki > 3.0 microM) . It is a potent agonist at both neuronal and neuromuscular nicotinic receptors .
Cellular Effects
Epibatidine depolarizes rat isolated vagus nerve and contracts guinea pig ileum . It also contracts frog rectus abdominis muscle . In vivo, epibatidine demonstrates short-lived analgesic actions .
Molecular Mechanism
Epibatidine has two mechanisms of action: it can bind to either nicotinic acetylcholine receptors (nAChR) or muscarinic acetylcholine receptors (mAChR). Specifically, the analgesic property of epibatidine is believed to take place by its binding to the α4/β2 subtype of nicotinic receptors .
Temporal Effects in Laboratory Settings
In vivo, epibatidine demonstrated short-lived analgesic actions . Epibatidine, at 5 and 20 but not 60 min after dosing, also increased the latency to a nociceptive response in a hot-plate assay .
Dosage Effects in Animal Models
In research on mice, administration of doses greater than 5 μg/kg of epibatidine caused a dose-dependent paralyzing effect on the organism . Doses are lethal when the paralysis causes respiratory arrest .
Metabolic Pathways
Published literature shows a low affinity and lack of binding of epibatidine and its synthetic analogues to plasma proteins, indicating their availability for metabolism .
Transport and Distribution
A dose of 0.1 mg/kg epibatidine was administered intraperitoneally to C57BL/10J mice and the alkaloid concentration was monitored in plasma samples collected 10 min post-injection .
Subcellular Localization
Given its role as a potent agonist at both neuronal and neuromuscular nicotinic receptors , it is likely that Epibatidine is localized at the synapses where these receptors are found.
Eigenschaften
CAS-Nummer |
140111-52-0 |
|---|---|
Molekularformel |
C11H13ClN2 |
Molekulargewicht |
208.69 g/mol |
IUPAC-Name |
(1R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9?,10+/m0/s1 |
InChI-Schlüssel |
NLPRAJRHRHZCQQ-DJBFQZMMSA-N |
Isomerische SMILES |
C1C[C@@H]2C(C[C@H]1N2)C3=CN=C(C=C3)Cl |
SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
Kanonische SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
| 140111-52-0 | |
Piktogramme |
Acute Toxic |
Synonyme |
(1R,2R,4S)-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane; 1R,2R,4S)-Epibatidine; (1R-exo)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane; Alkaloid 208/210 from Dendrobates; CMI 488; Epibatidine |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
